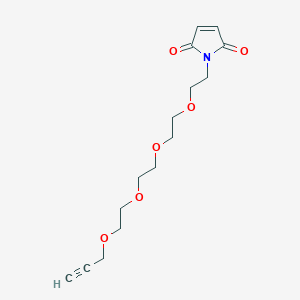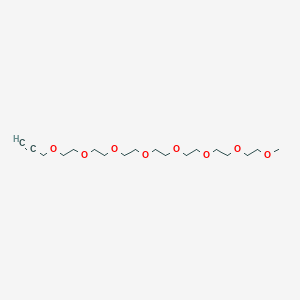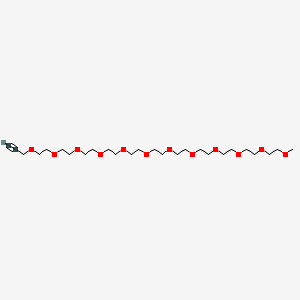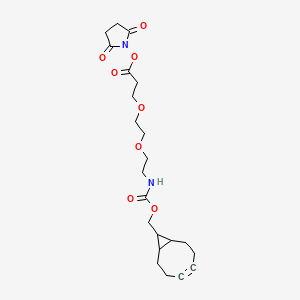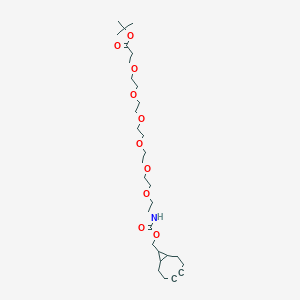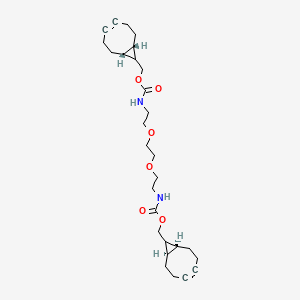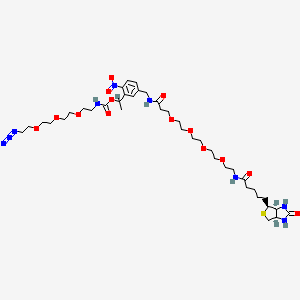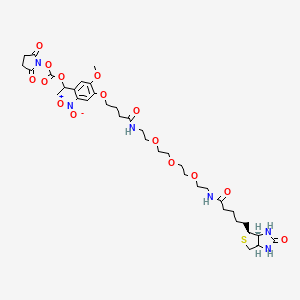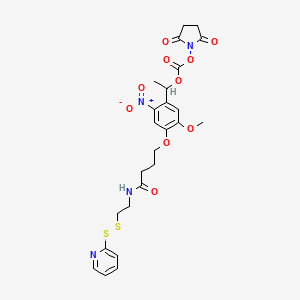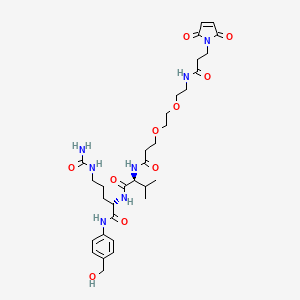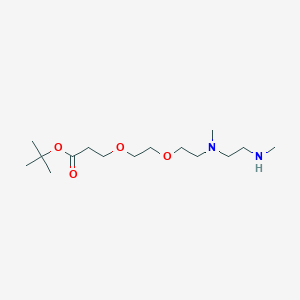
PC Methyltetrazine-PEG4-NHS carbonate ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PC Methyltetrazine-PEG4-NHS carbonate ester is a specialized linker molecule derived from polyethylene glycol (PEG). It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a tetrazine group, which enables it to undergo bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups. The PEG4 segment enhances solubility and stability, while the NHS group allows stable conjugation to amines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PC Methyltetrazine-PEG4-NHS carbonate ester typically involves the following steps:
PEGylation: The starting material is polyethylene glycol (PEG), which undergoes chemical modification to introduce functional groups necessary for further reactions.
Tetrazine Introduction: The tetrazine group is introduced through a series of chemical reactions, often involving diazotization and subsequent cyclization.
NHS Ester Formation: The NHS ester group is introduced through esterification reactions, often using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This often requires advanced chemical engineering techniques and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: PC Methyltetrazine-PEG4-NHS carbonate ester primarily undergoes bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for targeted applications.
Common Reagents and Conditions:
Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Conditions: The iEDDA reaction typically requires mild conditions, often performed at room temperature or slightly elevated temperatures.
Major Products Formed: The major product of the iEDDA reaction is a stable conjugate between the this compound and the TCO-containing molecule. This conjugate can be used in various applications, including drug delivery and protein labeling.
科学研究应用
PC Methyltetrazine-PEG4-NHS carbonate ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Drug Delivery: The compound is used to create PROTACs, which are designed to target specific proteins for degradation, thereby enhancing the efficacy of therapeutic agents.
Bioconjugation: It is used to label proteins and other biomolecules, allowing for precise tracking and analysis.
Protein Labeling: The compound's ability to form stable conjugates with amines makes it useful for labeling proteins in research studies.
作用机制
The mechanism of action of PC Methyltetrazine-PEG4-NHS carbonate ester involves the formation of a stable conjugate through the iEDDA reaction. The tetrazine group reacts with the TCO group, resulting in a covalent bond that links the two molecules. This reaction is highly specific and efficient, allowing for precise control over molecular interactions.
Molecular Targets and Pathways: The compound targets specific proteins for degradation, often through the ubiquitin-proteasome pathway. This pathway is crucial for regulating protein levels in cells and plays a key role in various cellular processes.
相似化合物的比较
PC Methyltetrazine-PEG4-NHS carbonate ester is unique in its ability to undergo bioorthogonal iEDDA reactions, which sets it apart from other linkers. Similar compounds include:
PEG-based Linkers: These linkers share the PEG segment but may lack the tetrazine group, limiting their reactivity with TCO groups.
Other Bioorthogonal Linkers: These linkers may use different chemical groups for bioorthogonal reactions, but they may not offer the same efficiency and specificity as the tetrazine-TCO system.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-4-[4-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-2-nitrophenyl]ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O14/c1-23(55-35(46)56-41-32(44)10-11-33(41)45)27-21-29(49-3)30(22-28(27)42(47)48)54-13-4-5-31(43)36-12-14-50-15-16-51-17-18-52-19-20-53-26-8-6-25(7-9-26)34-39-37-24(2)38-40-34/h6-9,21-23H,4-5,10-20H2,1-3H3,(H,36,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXJZLYXHCHOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=C(C=C(C(=C3)[N+](=O)[O-])C(C)OC(=O)ON4C(=O)CCC4=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
